Chemical structure and properties of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid
Chemical structure and properties of (E)-3-(5-Methoxy-1H-indol-3-YL)acrylic acid
An In-Depth Technical Guide to (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid, a derivative of the indole scaffold with significant potential in drug discovery and chemical biology. We delve into its chemical structure, physicochemical properties, and provide validated, step-by-step protocols for its synthesis and characterization. Furthermore, this guide explores the compound's promising biological context, focusing on its postulated mechanism of action as a modulator of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule in their scientific endeavors.
Introduction
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and signaling molecules, most notably the essential amino acid tryptophan.[1] Derivatives of indole are central to a multitude of physiological processes. (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid belongs to the indoleacrylic acid class of compounds, which are recognized as metabolites of tryptophan produced by gut microbiota.[2] The parent compound, indole-3-acrylic acid, has demonstrated significant anti-inflammatory properties, largely attributed to its activity as a ligand for the Aryl Hydrocarbon Receptor (AHR).[3]
The introduction of a methoxy group at the 5-position of the indole ring is a strategic chemical modification. This electron-donating group can significantly alter the molecule's electronic properties, potentially enhancing its interaction with biological targets, improving metabolic stability, and modifying its pharmacokinetic profile. The 5-methoxy substitution is a common feature in many biologically active indoles, including those with anti-cancer and anti-inflammatory activities.[4][5] This guide provides the foundational knowledge and practical methodologies required to synthesize, characterize, and evaluate (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid as a potential therapeutic agent or research tool.
Chemical Structure and Nomenclature
The molecule is defined by an indole core functionalized at the 3-position with an acrylic acid sidechain. The stereochemistry of the vinyl double bond is in the trans or (E) configuration, which is generally the more thermodynamically stable isomer. A methoxy (-OCH₃) group is substituted at the 5-position of the indole ring.
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Systematic (IUPAC) Name: (2E)-3-(5-Methoxy-1H-indol-3-yl)prop-2-enoic acid
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Common Name: (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid
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CAS Number: 1402072-52-9
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Molecular Formula: C₁₂H₁₁NO₃
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Molecular Weight: 217.22 g/mol
Caption: Chemical structure of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and behavior in biological systems. The data presented below are based on experimental values for closely related analogs and predicted values.
| Property | Value / Description | Rationale / Reference |
| Appearance | Off-white to light yellow or beige solid/powder. | Typical for indole derivatives.[2] |
| Melting Point | >180 °C (Predicted) | The parent compound, indole-3-acrylic acid, has a melting point of ~185 °C (dec.). Substitutions can alter this. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol. | The carboxylic acid provides some aqueous solubility, but the large indole ring dominates. Common for similar structures.[6] |
| pKa | ~4.5 (Carboxylic acid, Predicted) | Similar to other acrylic acids.[7] |
| Stability | Stable under standard laboratory conditions. Store protected from light and air to prevent degradation. | Indoles can be sensitive to oxidation.[2] |
Synthesis and Purification
Synthetic Strategy: The Knoevenagel-Doebner Condensation
The most direct and efficient route to synthesize (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid is via the Knoevenagel-Doebner condensation. This classic carbon-carbon bond-forming reaction is ideally suited for this transformation for several key reasons:
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High Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-isomer, minimizing the need for complex stereoisomer separation.[8][9]
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Reliability: It is a well-established and robust reaction for converting aldehydes into α,β-unsaturated carboxylic acids.
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Accessible Starting Materials: The required precursors, 5-methoxy-1H-indole-3-carbaldehyde and malonic acid, are readily synthesized or commercially available.
The reaction proceeds by condensing the aldehyde with malonic acid using a basic catalyst, typically piperidine in a pyridine solvent. The intermediate undergoes in-situ decarboxylation upon heating to yield the final acrylic acid product.
Caption: Workflow for the synthesis of the target compound via Knoevenagel-Doebner condensation.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. Successful synthesis will be confirmed by the analytical characterization outlined in Section 5.0.
Precursor Synthesis: 5-methoxy-1H-indole-3-carbaldehyde can be synthesized from 5-methoxyindole via the Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[10]
Main Reaction:
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Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methoxy-1H-indole-3-carbaldehyde (1.75 g, 10 mmol).
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Reagents: Add malonic acid (1.25 g, 12 mmol, 1.2 eq) and pyridine (25 mL). Stir the mixture until all solids are dissolved.
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Catalyst Addition: To the solution, add piperidine (0.2 mL, ~2 mmol, 0.2 eq) dropwise.
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Causality: Piperidine acts as the base to deprotonate malonic acid, forming the nucleophilic enolate required for the condensation. Pyridine serves as both the solvent and a milder base.
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Reaction: Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Slowly pour the dark reaction mixture over a stirred mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL).
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Causality: The acidic workup protonates the carboxylate, neutralizes the basic pyridine and piperidine, and causes the product to precipitate out of the aqueous solution.
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Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
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Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification Protocol: Recrystallization
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Transfer the crude, dried solid to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove impurities.
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Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (the cloud point).
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Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
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Collect the pure crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of acrylic acids and 5-methoxyindole derivatives.[11][12][13][14]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm) in DMSO-d₆: ~12.1 (br s, 1H, -COOH), ~11.2 (s, 1H, Indole N-H), ~7.8 (s, 1H, H-2), ~7.7 (d, J≈16 Hz, 1H, β-vinylic H), ~7.3 (d, J≈8.7 Hz, 1H, H-7), ~7.1 (d, J≈2.4 Hz, 1H, H-4), ~6.8 (dd, J≈8.7, 2.4 Hz, 1H, H-6), ~6.4 (d, J≈16 Hz, 1H, α-vinylic H), ~3.8 (s, 3H, -OCH₃). |
| ¹³C NMR | δ (ppm) in DMSO-d₆: ~168 (C=O), ~154 (C-5), ~138 (β-C), ~132 (C-7a), ~125 (C-3a), ~124 (C-2), ~115 (α-C), ~113 (C-3), ~112 (C-7), ~111 (C-6), ~101 (C-4), ~55 (-OCH₃). |
| FT-IR | ν (cm⁻¹): 3300-3400 (N-H stretch), 2500-3300 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch, conjugated), ~1620 (C=C stretch), ~1240 & ~1030 (C-O stretch of ether and acid).[15][16] |
| Mass Spec (ESI-) | m/z: Calculated for [M-H]⁻ (C₁₂H₁₀NO₃⁻): 216.0666; Found: 216.0661 ± 5 ppm. |
Biological Activity and Therapeutic Potential
The Aryl Hydrocarbon Receptor (AHR) Pathway Precedent
The primary biological target of interest for indoleacrylic acids is the Aryl Hydrocarbon Receptor (AHR). AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation.[17] While historically known for mediating the toxicity of environmental pollutants like dioxins, it is now understood that AHR is also activated by a range of endogenous and natural ligands, including tryptophan metabolites like indole-3-acrylic acid.[3] Ligand activation of AHR has been shown to drive potent anti-inflammatory responses, making it an attractive target for autoimmune and inflammatory diseases.
Postulated Mechanism of Action
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid is hypothesized to act as an AHR agonist. The electron-donating methoxy group at the 5-position increases the electron density of the indole ring system, which may enhance its binding affinity for the AHR ligand-binding pocket compared to the unsubstituted parent compound.
Upon binding, the ligand-AHR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[18] This leads to the transcription of genes such as Cytochrome P450 enzymes (e.g., CYP1A1) and immunoregulatory factors, ultimately modulating immune cell function and suppressing inflammatory pathways.[17][19]
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